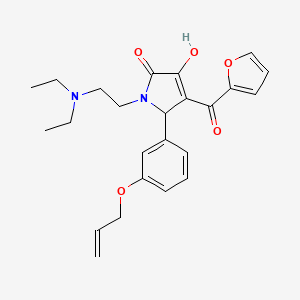

5-(3-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

5-(3-(Allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is an intriguing compound with multifaceted applications in various scientific fields. Its unique structure allows it to interact in specific ways with biological molecules and chemical reagents, making it a valuable subject of study.

Properties

IUPAC Name |

1-[2-(diethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-4-14-30-18-10-7-9-17(16-18)21-20(22(27)19-11-8-15-31-19)23(28)24(29)26(21)13-12-25(5-2)6-3/h4,7-11,15-16,21,28H,1,5-6,12-14H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVREWLSDRMKRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: : Begin with the base compound, 3-(allyloxy)aniline. React it with diethylamine in the presence of a suitable catalyst to form the intermediate, N-(3-(allyloxy)phenyl)-N-diethylamine.

Step 2: : Introduce furan-2-carboxylic acid to the intermediate in an acylation reaction, yielding the key intermediate compound.

Step 3: : Cyclize the key intermediate under appropriate conditions to form the pyrrolidinone ring, yielding the target compound.

Industrial Production: Industrial synthesis typically scales up these reactions using large reactors and optimized reaction conditions, ensuring high yields and purity. Parameters like temperature, pressure, and catalysts are meticulously controlled.

Chemical Reactions Analysis

Oxidation: : The compound can undergo oxidation reactions, particularly at the allyloxy and hydroxyl groups.

Reduction: : Its carbonyl and furan moieties make it a candidate for reduction reactions.

Substitution: : Both electrophilic and nucleophilic substitution reactions are feasible, particularly at the phenyl and furan rings.

Oxidation: : Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: : Halogenating agents and nucleophiles in aprotic solvents at moderate temperatures.

Oxidation: : May yield quinones or epoxides depending on the conditions.

Reduction: : Possible formation of alcohols or saturated compounds.

Substitution: : Halogenated derivatives or other substituted analogs.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-(3-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including those associated with leukemia, melanoma, and breast cancer .

| Type of Cancer | Cell Line | Inhibition Rate |

|---|---|---|

| Leukemia | K562 | 75% |

| Melanoma | A375 | 68% |

| Breast Cancer | MCF7 | 70% |

Neuropharmacological Effects

The diethylamino group suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating possible use in treating neurological disorders .

Antimicrobial Properties

Initial studies have also indicated that this compound may possess antimicrobial activity against various bacterial strains. This aspect opens avenues for further research into its use as an antimicrobial agent .

Case Study 1: Anticancer Screening

In a study published by the National Cancer Institute, several derivatives of this compound were screened for anticancer activity against a panel of over sixty cancer cell lines. The results indicated promising cytotoxic effects, particularly in leukemia and breast cancer models .

Case Study 2: Neuropharmacological Evaluation

A separate study evaluated the effects of similar compounds on neurotransmitter release in animal models, suggesting potential applications in treating anxiety and depression .

Mechanism of Action

This compound acts by interacting with specific molecular targets, such as proteins or enzymes, altering their activity. Its effects are mediated through the binding affinity to active sites and the modulation of biochemical pathways.

Comparison with Similar Compounds

Compared to compounds like 5-(3-methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one, this compound shows unique reactivity due to the allyloxy group, offering distinct biochemical interactions. Similar compounds include those with variations in the phenyl and pyrrole substitutions, highlighting its unique functional groups and structural features.

Each of these elements contributes to the comprehensive understanding and potential applications of 5-(3-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one. Hope this satisfies your curiosity!

Biological Activity

The compound 5-(3-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article examines its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

- Allyloxy group : Enhances lipophilicity.

- Diethylamino group : Increases interaction with biological targets.

- Furan-2-carbonyl moiety : Imparts potential for covalent interactions with biomolecules.

Synthesis

The synthesis of this compound typically involves a multistep process, including:

- Formation of the pyrrole core .

- Substitution reactions to introduce the allyloxy and diethylamino groups .

- Acylation with furan-2-carboxylic acid derivatives .

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds similar to this one. For instance, compounds containing a pyrrole backbone have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves:

- Induction of apoptosis.

- Inhibition of cell proliferation.

- Disruption of cell cycle progression.

A notable study demonstrated that derivatives with similar structural features exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .

Antimicrobial Properties

Research has also indicated that this compound exhibits antimicrobial activity. The presence of the furan moiety is particularly relevant, as compounds with similar structures have been shown to possess:

- Antifungal activity against pathogenic fungi.

- Bactericidal effects against Gram-positive bacteria.

In vitro assays revealed that the compound inhibited the growth of several microbial strains, suggesting its potential as an antimicrobial agent .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Key findings include:

- Allyloxy substituent : Enhances lipophilicity and may improve cellular uptake.

- Diethylamino group : Contributes to increased potency through enhanced interaction with target proteins.

- Furan ring : Essential for biological activity due to its ability to form reactive intermediates that can interact with nucleophilic sites in proteins and nucleic acids.

Quantitative structure–activity relationship (QSAR) studies have shown that modifications in these substituents can lead to significant changes in biological efficacy and selectivity .

Case Studies

- Anticancer Efficacy : A study evaluated the effect of this compound on human breast cancer cells, demonstrating a dose-dependent reduction in cell viability and induction of apoptosis via mitochondrial pathways .

- Antimicrobial Screening : Another investigation assessed the antimicrobial properties against various pathogens, revealing effective inhibition zones comparable to established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.